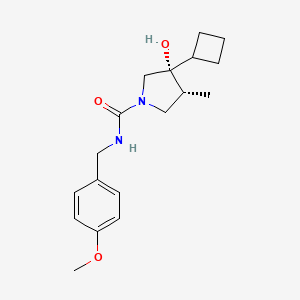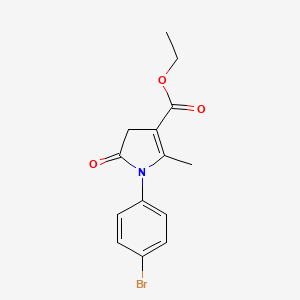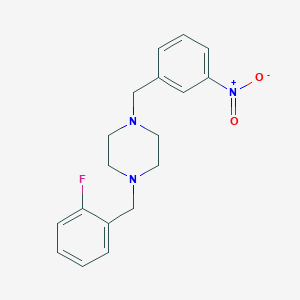
(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which share structural similarities with the compound , involves stereoselective approaches. For example, Kumar et al. (2003) described a general and efficient stereoselective method for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, components of antitumor and antibacterial compounds (Kumar, Reddy, & Rao, 2003). Such methodologies could potentially be adapted for the synthesis of "(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide".
Molecular Structure Analysis
The structural and conformational analysis of pyrrolidine derivatives is crucial for understanding their chemical behavior. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide, providing insights into the planarity and intermolecular interactions within such compounds (Banerjee et al., 2002). These findings are relevant for comprehending the structural nuances of the compound .
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and participation in various chemical reactions. Nguyen and Dai (2023) discussed the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline compounds, highlighting the reactivity of such structures (Nguyen & Dai, 2023). Understanding these reactions can provide insights into the potential reactivity of "(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide".
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific data on the physical properties of the compound is not readily available, studies on similar molecules can offer valuable insights. For example, the synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones by Ikuta et al. (1987) shed light on the physical properties of pyrrolidine derivatives with potential anti-inflammatory activities (Ikuta et al., 1987).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in chemical reactions. Studies such as the one by Kotian et al. (2005), which describes the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, provide insights into the reactivity and chemical behavior of such compounds (Kotian, Lin, El-Kattan, & Chand, 2005).
Propriétés
IUPAC Name |
(3R,4R)-3-cyclobutyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]-4-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-11-20(12-18(13,22)15-4-3-5-15)17(21)19-10-14-6-8-16(23-2)9-7-14/h6-9,13,15,22H,3-5,10-12H2,1-2H3,(H,19,21)/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFJITZXCNIIQ-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-{[6-(dimethylamino)pyridin-3-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5670845.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5670854.png)
![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)
![6-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B5670875.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5670887.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5670895.png)

![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5670900.png)

![1-methyl-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670913.png)